4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]
Description
4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] (C₁₂H₁₄FN, MW: 191.11 g/mol) is a spirocyclic compound featuring a cyclopentane ring fused to a 1,2-dihydroindole scaffold with a fluorine substituent at the 4' position . Its spiro architecture confers structural rigidity, making it a valuable scaffold in medicinal chemistry and drug discovery. The fluorine atom enhances electronic properties and metabolic stability, which are critical for optimizing pharmacokinetic profiles in bioactive molecules . However, analogous spirocyclopentane-indole derivatives are synthesized via organocatalytic (3+2) cycloadditions or transition-metal-mediated reactions .
Properties
IUPAC Name |
4-fluorospiro[1,2-dihydroindole-3,1'-cyclopentane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c13-9-4-3-5-10-11(9)12(8-14-10)6-1-2-7-12/h3-5,14H,1-2,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUURCLMFZDETJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CNC3=C2C(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] typically involves the reaction of indole derivatives with cyclopentanone in the presence of a fluorinating agent. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced spirocyclic compounds.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4’-Fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indole] involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Analysis:
- Steric Impact : Bromine’s larger atomic radius (1.85 Å vs. fluorine: 0.64 Å) increases steric bulk, which may hinder target interactions but improve lipophilicity .
- Functional Group Diversity : The 2'-one group in 6'-bromo derivative introduces a reactive ketone, enabling further functionalization (e.g., nucleophilic additions) .
Physicochemical Properties
- Melting Points : Fluorinated spiroindoles (e.g., 2-(4-fluorophenyl)-spiro derivatives) exhibit melting points ~153–154°C , while chloro/bromo analogs likely have higher values due to increased molecular weight and halogen interactions.
- Conformational Stability : The cyclopentane ring adopts an envelope conformation, as seen in related spiro compounds, enhancing structural rigidity .
Stability and Reactivity
- Metabolic Stability : Fluorine’s strong C–F bond resists oxidative degradation, whereas bromo/chloro analogs may undergo dehalogenation in vivo .
- Reactivity : Bromo derivatives are more reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to weaker C–Br bonds compared to C–F/C–Cl .
Biological Activity
4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is a synthetic organic compound known for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in drug discovery and development.
- Molecular Formula : C₁₂H₁₄FN
- Molecular Weight : 191.24 g/mol
- CAS Number : 1235439-61-8
- Chemical Structure : The compound features a fluorine atom which influences its electronic properties and stability.
Synthesis
The synthesis of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] typically involves:
- Reactants : Indole derivatives and cyclopentanone.
- Fluorinating agents : Commonly used include sulfur tetrafluoride or other fluorides.
- Conditions : The reaction is generally conducted in solvents like dichloromethane or tetrahydrofuran at room temperature with acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride .
The biological activity of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate their activity and influence various signaling pathways, which may lead to therapeutic effects in several conditions.
Pharmacological Properties
Research indicates that this compound exhibits promising pharmacological properties, including:
- Anti-inflammatory Activity : It has been explored for its potential to reduce inflammation.
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms .
Case Studies
Several studies have highlighted the biological efficacy of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]:
-
Anti-inflammatory Effects :
- A study demonstrated that derivatives of spirocyclic compounds showed significant inhibition of inflammatory mediators in vitro, suggesting potential for treating inflammatory diseases.
- Anticancer Activity :
Comparative Analysis
To understand the unique properties of 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole], a comparison with structurally similar compounds is essential:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4'-Chloro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | Moderate anti-inflammatory | Chlorine atom affects reactivity |
| 4'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | Lower cytotoxicity | Bromine leads to different electronic properties |
| 4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole] | High potency in anti-inflammatory and anticancer activities | Fluorine enhances stability and bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
